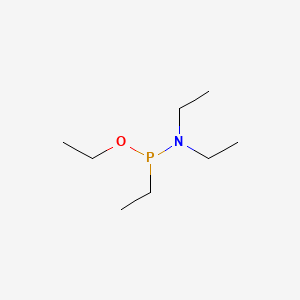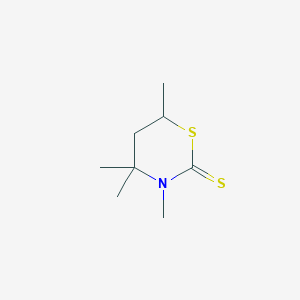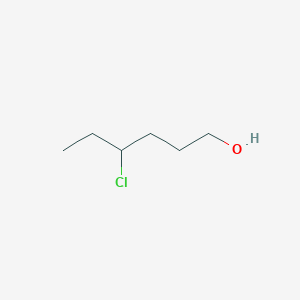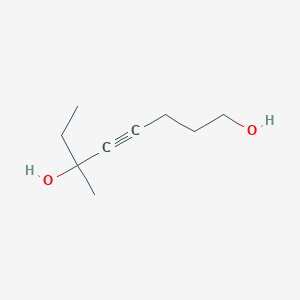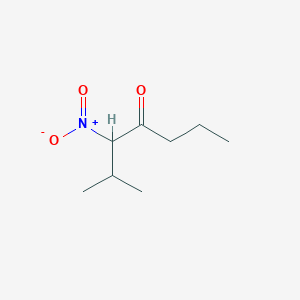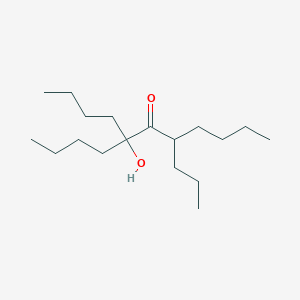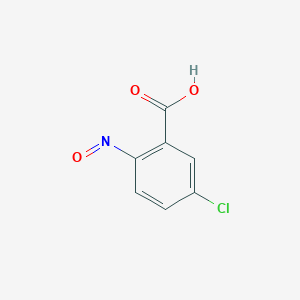
5-Chloro-2-nitrosobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-nitrosobenzoic acid is an organic compound with the molecular formula C₇H₄ClNO₄. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the fifth position and a nitroso group at the second position on the benzene ring. This compound is known for its light yellow to yellow-green crystalline powder appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitrosobenzoic acid typically involves the nitration of o-chlorobenzoic acid. The process includes the following steps :
Nitration: o-Chlorobenzoic acid is reacted with concentrated sulfuric acid and nitric acid in a nitration kettle. The reaction is carried out by adding nitric acid dropwise to the mixture, resulting in the formation of a crude product.
Alkali Dissolution: The crude product is dissolved in an alkali solution, typically aqueous potassium hydroxide.
Acid Precipitation: The filtrate from the alkali dissolution is acidified to precipitate the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration processes, followed by purification steps to ensure high yield and purity. The use of green chemistry approaches, such as one-pot synthesis, is also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitrosobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as hydroxide ions can be used to replace the chlorine atom.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 5-Chloro-2-aminobenzoic acid.
Substitution: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-nitrosobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in developing pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrosobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 4-Chloro-2-nitrobenzoic acid
- 3-Chloro-2-nitrobenzoic acid
Uniqueness
5-Chloro-2-nitrosobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both chlorine and nitro groups at specific positions allows for distinct interactions and applications compared to its isomers .
Properties
CAS No. |
59223-08-4 |
|---|---|
Molecular Formula |
C7H4ClNO3 |
Molecular Weight |
185.56 g/mol |
IUPAC Name |
5-chloro-2-nitrosobenzoic acid |
InChI |
InChI=1S/C7H4ClNO3/c8-4-1-2-6(9-12)5(3-4)7(10)11/h1-3H,(H,10,11) |
InChI Key |
NKRLCTRYHUNWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)

